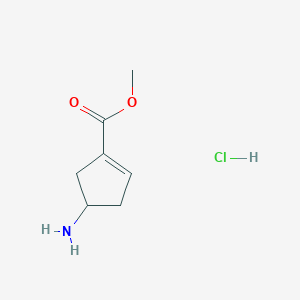

4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride

Vue d'ensemble

Description

4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride, a derivative of cyclopentene, has garnered attention for its potential biological activities. This compound is structurally related to various amino acids and has been studied for its interactions with biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C6H10ClNO2

- CAS Number : 12645057

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopentene Ring : Starting from a suitable precursor such as cyclopentene derivatives.

- Amine Introduction : The amino group is introduced through nucleophilic substitution or reductive amination.

- Methyl Ester Formation : The carboxylic acid is converted to the methyl ester using methanol in the presence of an acid catalyst.

- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes:

- GABA Aminotransferase (GABA-AT) : It has shown significant inhibition, which may have implications for treating neurological disorders by increasing GABA levels in the brain .

- Human Organic Anion Transporter (hOAT) : Studies have indicated a notable increase in inactivation efficiency against hOAT, suggesting potential applications in drug delivery systems targeting renal excretion pathways .

Antimicrobial Activity

Preliminary studies suggest that derivatives of cyclopentene compounds may possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated that treatment with this compound led to:

- Reduced neuronal apoptosis.

- Improved cognitive function as assessed by behavioral tests.

- Modulation of neuroinflammatory markers.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. Key findings included:

- Induction of apoptosis in human breast cancer cells.

- Inhibition of cell proliferation through cell cycle arrest mechanisms.

- Enhanced sensitivity to chemotherapeutic agents when used in combination therapies.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Interaction with neurotransmitter systems, particularly GABAergic pathways.

- Modulation of enzyme activity related to metabolic processes.

- Potential signaling pathway alterations leading to changes in cellular proliferation and apoptosis.

Comparative Analysis

| Compound | Target Enzyme | Inhibition Efficiency | Application |

|---|---|---|---|

| This compound | GABA-AT | High | Neurological disorders |

| Similar Cyclopentene Derivative | hOAT | Moderate | Drug delivery systems |

Applications De Recherche Scientifique

Medicinal Chemistry

4-AC has garnered attention for its structural similarity to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. Its derivatives have been investigated for their potential therapeutic effects in treating neurological disorders.

GABA Analogues

Research has shown that 4-AC can serve as a precursor for synthesizing GABA analogues. These compounds may exhibit enhanced biological activity compared to GABA itself, potentially leading to new treatments for conditions such as epilepsy and anxiety disorders. The introduction of thiol substituents into the 4-AC framework has been successfully achieved, yielding compounds with promising pharmacological profiles .

Organic Synthesis

4-AC is utilized in organic synthesis due to its unique cyclopentene structure, which allows for various chemical modifications. It can be employed as a building block for synthesizing more complex molecules.

Synthesis of N-Protected Derivatives

The preparation of N-protected 4-amino-cyclopentene-1-carboxylate esters is a notable application. These derivatives are essential intermediates in synthesizing pharmaceuticals and agrochemicals. The process typically involves the resolution of racemic mixtures to obtain enantiomerically pure compounds, which are crucial for achieving desired biological activity .

Case Study 1: Synthesis of GABA Analogues

A study demonstrated the reaction of 4-AC with various thiols to create functionalized GABA analogues. The resulting compounds exhibited varying degrees of neuroactivity, suggesting that structural modifications can significantly influence pharmacological properties .

Case Study 2: Resolution Techniques

The classical resolution techniques applied to 4-AC derivatives have shown that high enantiomeric purity can be achieved through specific methodologies involving tartaric acid derivatives. This approach is vital for large-scale production where enantiomeric purity directly impacts the efficacy and safety of drug candidates .

Data Table: Comparison of GABA Analogues Derived from 4-AC

Propriétés

IUPAC Name |

methyl 4-aminocyclopentene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCFPGFMEIKGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.